Quinoline, 7-methoxy-4-(trifluoromethyl)-
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Overview
Description
Quinoline, 7-methoxy-4-(trifluoromethyl)- is a fluorinated quinoline derivativeThe incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-methoxy-4-(trifluoromethyl)- typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions .
Industrial Production Methods
Industrial production of fluorinated quinolines often involves large-scale cyclization and cycloaddition reactions. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 7-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline, 7-methoxy-4-(trifluoromethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 7-methoxy-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
- 7-(Trifluoromethyl)-4-quinolinol
- 4-Chloro-7-(trifluoromethyl)quinoline
- 7-(Trifluoromethyl)quinoline-4-thiol
Uniqueness
Quinoline, 7-methoxy-4-(trifluoromethyl)- is unique due to the presence of both a methoxy group and a trifluoromethyl group on the quinoline ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
7-methoxy-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-7-2-3-8-9(11(12,13)14)4-5-15-10(8)6-7/h2-6H,1H3 |
InChI Key |
BPPGMEDRCQQOMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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